molecular formula C15H21ClN2O4S B486506 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide CAS No. 713505-80-7

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B486506
CAS No.: 713505-80-7
M. Wt: 360.9g/mol
InChI Key: YMNFAWZLZMRNJK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its activity against certain pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

713505-80-7

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9g/mol

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21ClN2O4S/c1-3-22-13-8-10(2)12(16)9-14(13)23(20,21)18-6-4-11(5-7-18)15(17)19/h8-9,11H,3-7H2,1-2H3,(H2,17,19)

InChI Key

YMNFAWZLZMRNJK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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